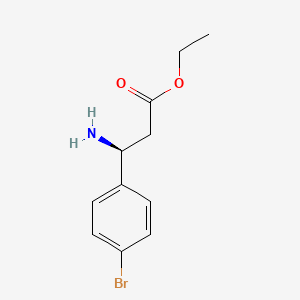

ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate is an organic compound with the molecular formula C11H14BrNO2. This compound is characterized by the presence of an amino group, a bromophenyl group, and an ethyl ester group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and ethyl acetoacetate.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

Reduction: The intermediate compound is then subjected to reduction using a reducing agent, such as sodium borohydride, to yield the desired product.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated equipment and advanced purification techniques is common.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate can be compared with other similar compounds, such as:

Ethyl 3-(4-bromophenyl)propanoate: Lacks the amino group, making it less reactive in certain biochemical assays.

3-Amino-3-(4-bromophenyl)propanoic acid: Contains a carboxylic acid group instead of an ethyl ester, affecting its solubility and reactivity.

4-Bromophenylalanine: An amino acid derivative with different biological properties due to the presence of an additional carboxyl group.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research applications.

Biological Activity

Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate, a compound characterized by its ethyl ester group, amino group, and bromophenyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14BrN O2

- Molecular Weight : 272.14 g/mol

- Chirality : The compound features a chiral center at the carbon adjacent to the amino group, specifically in the S configuration.

The presence of the bromophenyl group is significant as it may enhance interactions with biological targets, particularly in neurotransmitter systems.

This compound primarily interacts with neurotransmitter systems, notably glutamate receptors. Its amino group can form hydrogen bonds with active sites on proteins or enzymes, while the bromophenyl group engages in hydrophobic interactions. This dual functionality allows the compound to modulate various biological activities, making it a candidate for therapeutic applications.

Neuropharmacological Effects

Research indicates that this compound has effects on glutamate receptor modulation. These receptors are crucial for synaptic transmission and plasticity in the central nervous system (CNS). The compound's ability to influence these pathways suggests potential applications in treating neurological disorders.

Case Studies

- Neurotransmitter Modulation : In vitro studies have demonstrated that compounds with similar structures can affect neurotransmitter release and receptor activation. This compound has been implicated in these processes, warranting further investigation into its pharmacological profile.

- Cytotoxicity and Selectivity : Preliminary evaluations suggest that derivatives of this compound exhibit varying levels of cytotoxicity against cancer cell lines. For example, related compounds have shown moderate to potent activity against human cancer cell lines such as MCF-7 and A2780 .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-(4-bromophenyl)propanoate | Lacks amino group | Limited biological versatility |

| 3-Amino-3-(4-bromophenyl)propanoic acid | Lacks ethyl ester | Affects solubility and reactivity |

| Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate | R enantiomer | Potentially different biological effects |

This table highlights how the presence or absence of specific functional groups influences biological activity and potential therapeutic applications.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance their pharmacological properties. The structural modifications aim at improving selectivity for biological targets while minimizing off-target effects.

Key Findings

- Neuropharmacological Activity : Compounds derived from this compound show promise in modulating glutamate receptors, indicating potential for treating CNS disorders.

- Cytotoxic Potential : Some derivatives demonstrate significant cytotoxic effects against various cancer cell lines, suggesting a dual role in neuropharmacology and oncology .

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1 |

InChI Key |

ZWLFFTWOHGTGEB-JTQLQIEISA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CC=C(C=C1)Br)N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.